molecular formula C5H5ClN2O2 B1587473 6-Chloro-1-methyluracil CAS No. 31737-09-4

6-Chloro-1-methyluracil

Cat. No.: B1587473
CAS No.: 31737-09-4
M. Wt: 160.56 g/mol
InChI Key: AOSGEKKSRYJBGW-UHFFFAOYSA-N
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Description

6-Chloro-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position of the uracil ring

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyluracil plays a significant role in biochemical reactions, particularly as a ligand in coordination compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the self-assembly of bioactive copper complexes . These complexes exhibit antibacterial and antioxidant activities, indicating that this compound can interact with bacterial enzymes and proteins, disrupting their normal functions . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the structural and functional properties of the target biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its derivatives can exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria . This suggests that this compound can interfere with bacterial cell wall synthesis, protein synthesis, or other vital cellular processes. Additionally, its antioxidant properties imply that it can modulate oxidative stress within cells, potentially affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form coordination complexes with metal ions, such as copper, which can then interact with bacterial enzymes and proteins . These interactions can lead to enzyme inhibition or activation, altering the normal biochemical pathways within the cells. For example, the copper complex of this compound has been shown to participate in strong hydrogen bonding interactions, leading to the formation of a 3D H-bonded network . This network can disrupt the structural integrity of bacterial cells, leading to their death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its copper complexes are stable crystalline solids that can maintain their bioactivity over extended periods . The degradation of this compound or its complexes can lead to a decrease in their bioactivity, affecting their efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can potentially cause toxic or adverse effects. For instance, high doses of its copper complexes may lead to oxidative stress and damage to cellular components, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by enzymes that modify its structure, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall bioactivity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its copper complexes can be transported into bacterial cells, where they exert their antibacterial effects by interacting with intracellular targets.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its copper complexes can localize to the bacterial cell wall or cytoplasm, where they disrupt vital cellular processes and lead to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyluracil typically involves the chlorination of 1-methyluracil. One common method includes the reaction of 1-methyluracil with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 6th position with a chlorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyluracil undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization: It can form cyclic structures through intramolecular reactions, especially when reacting with bifunctional reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Cyclization: Bifunctional reagents like dihaloalkanes can induce cyclization under basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 6-amino-1-methyluracil, 6-thio-1-methyluracil, and 6-alkoxy-1-methyluracil can be formed.

    Oxidation Products: Oxidation can lead to the formation of this compound derivatives with additional functional groups.

    Cyclization Products: Cyclized products include fused ring systems that can have unique chemical and biological properties.

Scientific Research Applications

6-Chloro-1-methyluracil has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential antiviral and anticancer properties. It can interact with biological macromolecules, influencing their function.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for nucleoside analogs used in antiviral therapies.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.

Comparison with Similar Compounds

    6-Chlorouracil: Similar to 6-Chloro-1-methyluracil but lacks the methyl group at the 1st position. It has different reactivity and biological properties.

    1-Methyluracil: Lacks the chlorine atom at the 6th position, resulting in different chemical behavior and applications.

    6-Amino-1-methyluracil: An amino group replaces the chlorine atom, leading to distinct chemical and biological properties.

Uniqueness: this compound is unique due to the combined presence of a chlorine atom and a methyl group, which confer specific reactivity and biological activity

Properties

IUPAC Name

6-chloro-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSGEKKSRYJBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185626
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31737-09-4
Record name Uracil, 6-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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